

# Application Notes and Protocols for the Spectrophotometric Determination of Voglibose in Pharmaceuticals

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## Compound of Interest

Compound Name: *Voglibose*

Cat. No.: *B1684032*

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These application notes provide detailed protocols for three distinct spectrophotometric methods for the quantitative determination of **Voglibose** in pharmaceutical formulations. The methods are based on direct UV spectrophotometry, UV-Vis spectrophotometry after derivatization, and a visible colorimetric reaction. Each method offers a different approach to **Voglibose** analysis, catering to various laboratory settings and analytical requirements.

## Method 1: Direct UV Spectrophotometric Method

This method is a straightforward and rapid approach for the determination of **Voglibose** by measuring its intrinsic UV absorbance in an alkaline medium.

## Quantitative Data Summary

Parameter	Value
Wavelength ( $\lambda_{\text{max}}$ )	214.5 nm[1][2][3]
Solvent	0.1 N Sodium Hydroxide (NaOH)[1][2][3]
Linearity Range	5-25 $\mu\text{g/mL}$ [1][2][3]
Correlation Coefficient ( $r^2$ )	0.9997[1][2]
Precision (%RSD)	< 2% (for intra-day and inter-day precision)[1][2]
Accuracy (Recovery)	99.6 - 100.4%[1][2]

## Experimental Protocol

### 1. Instrumentation:

- A double beam UV/VIS Spectrophotometer with 1 cm quartz cells.
- Analytical balance
- Sonicator
- Volumetric flasks and pipettes

### 2. Reagent Preparation:

- 0.1 N Sodium Hydroxide (NaOH) Solution: Dissolve 4.0 g of NaOH in 1000 mL of distilled water.

### 3. Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 100 mg of **Voglibose** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1 N NaOH. [3]
- Working Standard Solution (100  $\mu\text{g/mL}$ ): Dilute 10 mL of the stock solution to 100 mL with 0.1 N NaOH.

- Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 5 to 25 µg/mL with 0.1 N NaOH.

#### 4. Sample Solution Preparation:

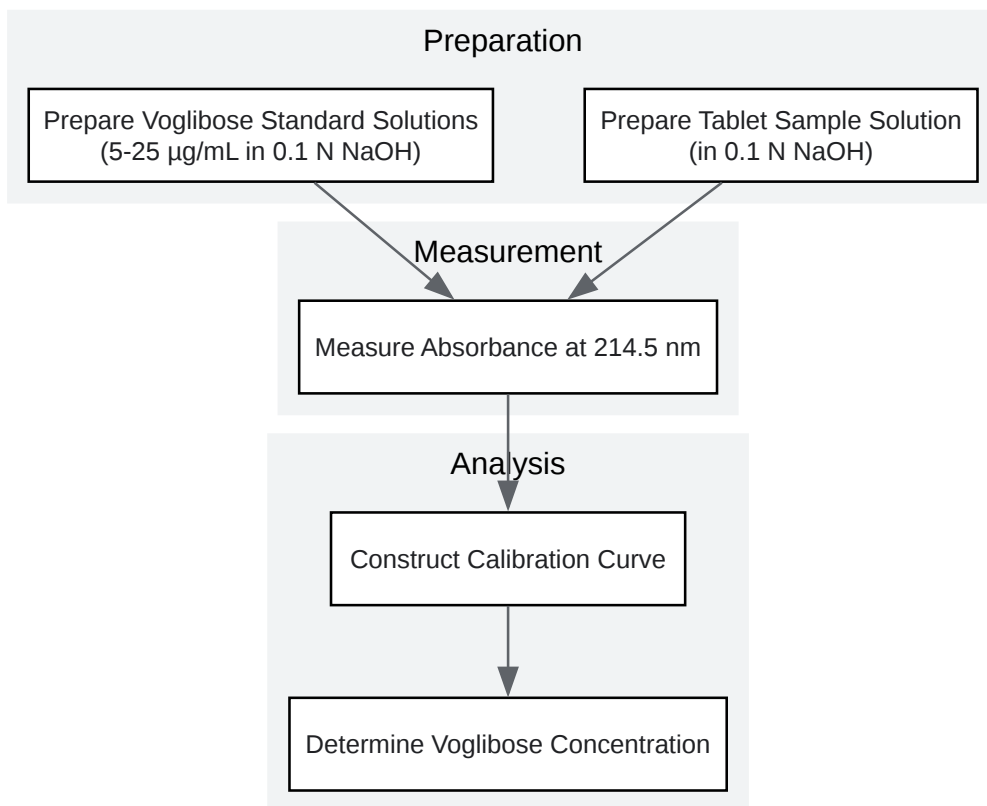
- Weigh and powder 20 tablets to determine the average weight.
- Transfer a quantity of the tablet powder equivalent to 0.3 mg of **Voglibose** into a 10 mL volumetric flask.<sup>[3]</sup>
- Add a small amount of 0.1 N NaOH and sonicate for a few minutes to dissolve the drug.<sup>[3]</sup>
- Dilute to the mark with 0.1 N NaOH to get a concentration of 30 µg/mL.<sup>[3]</sup>
- Filter the solution.
- Pipette 5 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N NaOH to obtain a final concentration of 15 µg/mL.<sup>[3]</sup>

#### 5. Measurement:

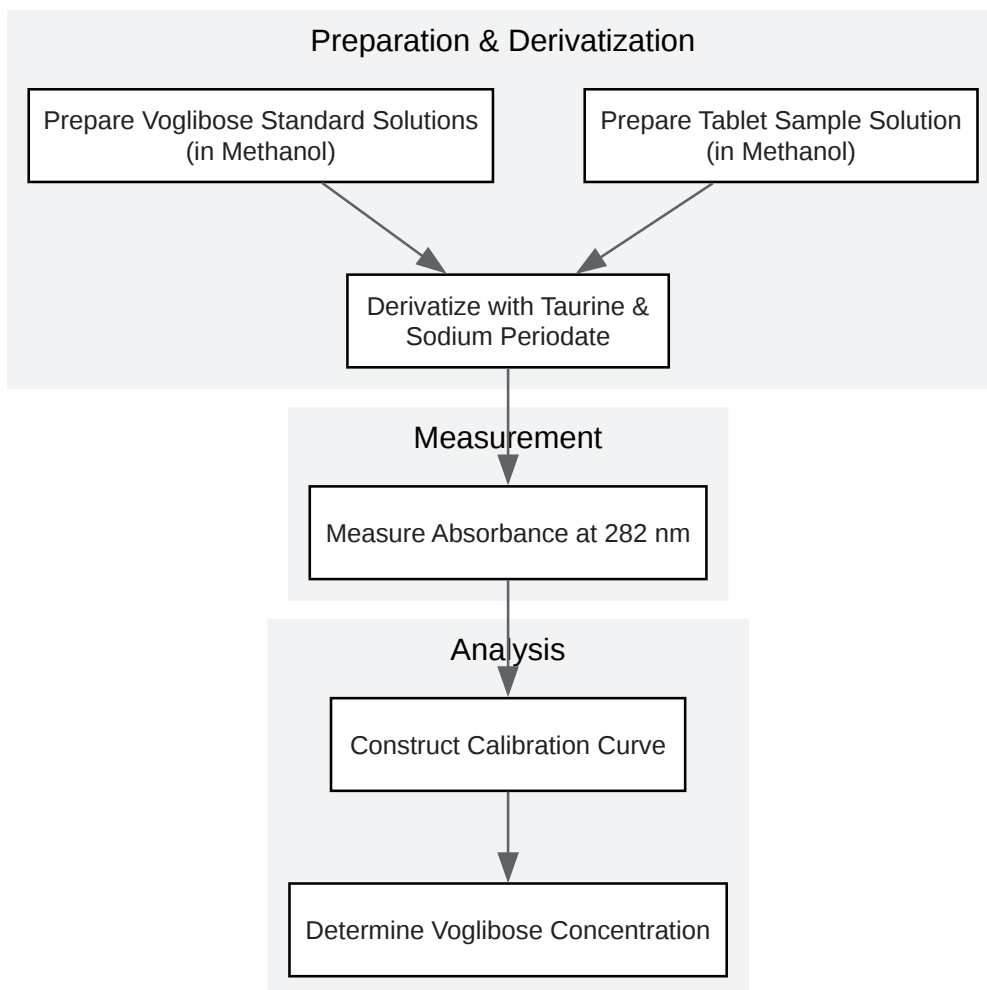
- Measure the absorbance of the calibration curve solutions and the sample solution at 214.5 nm against 0.1 N NaOH as a blank.
- Plot the absorbance versus concentration for the standard solutions to construct a calibration curve.
- Determine the concentration of **Voglibose** in the sample solution from the calibration curve.

## Workflow Diagram

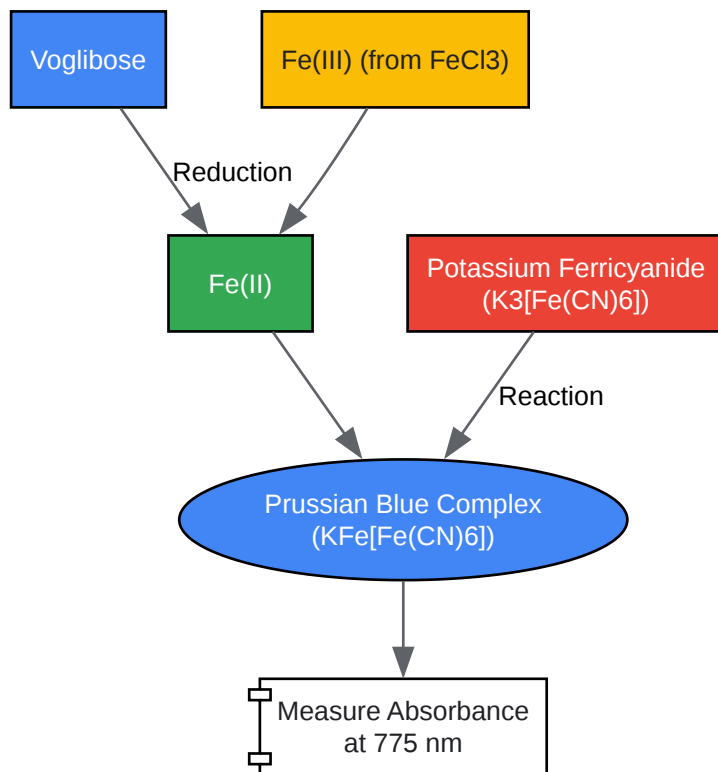
## Method 1: Direct UV Spectrophotometry Workflow



## Method 2: Derivatization with Taurine and Sodium Periodate Workflow



## Method 3: Reaction Pathway for Voglibose Determination



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## References

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